REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[C:8]([F:10])[C:7]([Br:11])=[CH:6][C:5]=1[OH:12])[CH:2]=C.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[F:10][C:8]1[C:7]([Br:11])=[CH:6][C:5]2[O:12][CH:2]=[CH:1][C:4]=2[CH:9]=1
|
Name
|
2-allyl-4-fluoro-5-bromophenol
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C=C(C(=C1)F)Br)O
|
Name
|
XXXI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC2=C(C=CO2)C1)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |